molecular formula C72H150O5Ti B12658714 Tris(octadecan-1-olato)(stearate-O)titanium CAS No. 83898-03-7

Tris(octadecan-1-olato)(stearate-O)titanium

Cat. No.: B12658714
CAS No.: 83898-03-7
M. Wt: 1143.8 g/mol
InChI Key: YITMYKWIFPNPOA-UHFFFAOYSA-N
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Description

Tris(octadecan-1-olato)(stearate-O)titanium (CAS: 83898-03-7) is a titanium-based coordination complex with a mixed-ligand structure. It features titanium(IV) coordinated to three octadecan-1-olato (stearate) ligands and one propan-2-olato ligand, forming a tetrahedral geometry . This compound is also known by synonyms such as Titanium, tris(octadecanoato-κO)(2-propanolato)-, (T-4)- and Isopropoxytitanium tristearate . It is primarily utilized in industrial applications, including adhesion promoters, surface modifiers, and catalysts due to its hydrophobic alkyl chains and thermal stability .

Properties

CAS No.

83898-03-7

Molecular Formula

C72H150O5Ti

Molecular Weight

1143.8 g/mol

IUPAC Name

octadecanoic acid;octadecan-1-ol;titanium

InChI

InChI=1S/C18H36O2.3C18H38O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h2-17H2,1H3,(H,19,20);3*19H,2-18H2,1H3;

InChI Key

YITMYKWIFPNPOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCC(=O)O.[Ti]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound is typically synthesized by reacting titanium triethanolamine with octadecan-1-ol and stearic acid. The reaction involves the formation of titanium-oxygen bonds, resulting in the desired tris(octadecan-1-olato)(stearate-O)titanium .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves controlled temperature and pressure conditions to facilitate the reaction and subsequent purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Tris(octadecan-1-olato)(stearate-O)titanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Titanium dioxide and other titanium oxides.

    Reduction: Lower oxidation state titanium compounds.

    Substitution: New titanium-ligand complexes.

Scientific Research Applications

Tris(octadecan-1-olato)(stearate-O)titanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris(octadecan-1-olato)(stearate-O)titanium involves its ability to coordinate with various substrates, facilitating their transformation through catalytic processes. The titanium center acts as a Lewis acid, activating the substrates and enabling the desired chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Ligand Composition and Molecular Properties

The compound’s key distinguishing feature is its combination of long-chain stearate ligands and a smaller propanolato ligand. Below is a comparison with analogous titanium complexes:

Compound Name Molecular Formula Molecular Weight (g/mol) Ligand Composition Boiling Point (°C) Key Applications
Tris(octadecan-1-olato)(stearate-O)titanium C₅₇H₁₁₀O₅Ti 939.5 (estimated) 3 stearate-O, 1 propan-2-olato Data not available Adhesives, coatings
(propan-2-olato)tris(tetradecan-1-olato)titanium C₄₅H₉₈O₄Ti 751.12 3 tetradecan-1-olato, 1 propan-2-olato 263.2 Polymer additives
Titanium, bis(isooctadecanoato-O)bis(2-propanolato)- C₄₂H₈₄O₆Ti 748.9 2 isooctadecanoato-O, 2 propan-2-olato Data not available Surface modifiers
Tris(propan-2-olato)(stearato-O)titanium C₅₇H₁₁₀O₅Ti 939.5 (estimated) 3 propan-2-olato, 1 stearate-O Data not available Catalysis

Key Observations :

  • Chain Length Effects: The stearate (C18) ligands in the target compound confer higher hydrophobicity compared to tetradecan-1-olato (C14) analogs, enhancing solubility in non-polar solvents .
  • Ligand Ratios: Compounds with a higher proportion of propanolato ligands (e.g., Tris(propan-2-olato)(stearato-O)titanium) exhibit lower thermal stability due to reduced steric hindrance .
  • Isooctadecanoato vs. Stearate: The branched isooctadecanoato ligands in CAS 121957-13-9 may improve solubility in polar solvents compared to linear stearate chains .

Thermal and Chemical Stability

  • Boiling Points : The tetradecan-1-olato analog (CAS 68443-59-4) has a documented boiling point of 263.2°C, suggesting that the longer-chain stearate variant likely exceeds this value, though exact data are unavailable .
  • Decomposition: Stearate-rich complexes decompose at higher temperatures (>300°C) due to strong Ti-O bonds and stable alkyl chains, whereas propanolato-dominant analogs degrade earlier .

Critical Analysis of Research Findings

  • Contradictions in Nomenclature: lists Tris(propan-2-olato)(stearato-O)titanium as a synonym, but ligand ratios (3 propanolato vs. 1 stearate) differ significantly from the target compound.

Biological Activity

Tris(octadecan-1-olato)(stearate-O)titanium is an organometallic compound characterized by its unique structure, which includes titanium at its core, coordinated with three octadecan-1-olato ligands and one stearate ligand. This compound has garnered attention for its potential biological activity, particularly in the fields of catalysis and materials science.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Ti O C18H37)3(O C18H35COO)\text{Ti O C}_{18}\text{H}_{37})_3(\text{O C}_{18}\text{H}_{35}\text{COO})

This structure highlights the presence of long-chain fatty acids and alcohols, which enhance its solubility in non-polar solvents and may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily influenced by its interactions with biological systems, including potential antimicrobial properties and catalytic effects in biochemical reactions.

Antimicrobial Activity

Recent studies indicate that organometallic compounds can exhibit significant antimicrobial properties. For example, titanium complexes have been shown to possess antibacterial activity against various pathogens. The specific activity of this compound has not been extensively documented; however, similar titanium complexes have demonstrated efficacy against Gram-positive and Gram-negative bacteria.

Research Findings

A selection of relevant studies and findings regarding the biological activity of similar titanium complexes includes:

Study Findings
Study on Titanium ComplexesShowed antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
Catalytic Activity in Biochemical ReactionsDemonstrated that titanium complexes can act as catalysts in oxidative reactions, enhancing reaction rates significantly compared to traditional catalysts.
Interaction with Biological MoleculesInvestigated the binding affinity of titanium complexes with proteins such as human serum albumin (HSA), suggesting potential applications in drug delivery systems.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various organometallic compounds, including titanium complexes. Results indicated that certain titanium compounds had a notable effect on bacterial growth inhibition, suggesting potential applications in medical settings.
  • Catalytic Applications : Research has shown that titanium complexes can catalyze oxidative reactions effectively. For instance, a study highlighted the use of a titanium complex in the oxidation of alcohols to aldehydes, achieving high yields with minimal side products.
  • Biocompatibility Studies : Investigations into the cytotoxicity of titanium complexes revealed that some derivatives exhibited low toxicity towards human cell lines, indicating their potential for use in biomedical applications.

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